molecular formula C12H20ClNO2 B3066049 2-Amino-1-(2,5-dimethoxyphenyl)-butane hydrochloride CAS No. 69350-33-0

2-Amino-1-(2,5-dimethoxyphenyl)-butane hydrochloride

Cat. No.: B3066049
CAS No.: 69350-33-0
M. Wt: 245.74 g/mol
InChI Key: PZEZLPGDBGRZQU-UHFFFAOYSA-N
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Description

2-Amino-1-(2,5-dimethoxyphenyl)-butane hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of an amino group attached to a butane chain, which is further substituted with a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)-butane hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzaldehyde and butanone.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,5-dimethoxybenzaldehyde and butanone in the presence of a suitable catalyst.

    Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to yield the corresponding alcohol.

    Amination: The alcohol is further reacted with ammonia or an amine source to introduce the amino group, forming the desired 2-Amino-1-(2,5-dimethoxyphenyl)-butane.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as high-pressure reactors and automated control systems.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,5-dimethoxyphenyl)-butane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the compound, such as reducing the amino group to an amine using hydrogen gas and a metal catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with metal catalysts like palladium or platinum.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Amino-1-(2,5-dimethoxyphenyl)-butane hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,5-dimethoxyphenyl)-butane hydrochloride involves its interaction with specific molecular targets. The amino group and aromatic ring allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(2,5-dimethoxyphenyl)ethanol: Shares a similar structure but with an ethanol group instead of a butane chain.

    2-Amino-1-(2,5-dimethoxyphenyl)propane: Similar but with a propane chain.

Uniqueness

2-Amino-1-(2,5-dimethoxyphenyl)-butane hydrochloride is unique due to its specific substitution pattern and chain length, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-4-10(13)7-9-8-11(14-2)5-6-12(9)15-3;/h5-6,8,10H,4,7,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEZLPGDBGRZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=C(C=CC(=C1)OC)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50605044
Record name 1-(2,5-Dimethoxyphenyl)butan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69350-33-0
Record name 1-(2,5-Dimethoxyphenyl)butan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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